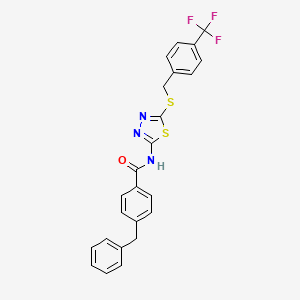![molecular formula C12H22BrNO2 B2609407 Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate CAS No. 1879660-12-4](/img/structure/B2609407.png)
Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate is a chemical compound with the CAS Number: 1879660-12-4 . It has a molecular weight of 292.22 . The IUPAC name of this compound is tert-butyl (3- (bromomethyl)cyclohexyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3, (H,14,15) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.Scientific Research Applications
Enantioselective Synthesis
The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of nucleotides. Ober et al. (2004) highlighted its role in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, emphasizing its significance in structural and substitution analyses (Ober et al., 2004).
Sensory Materials Development
In the realm of sensory materials, tert-butyl carbazole derivatives, including those with tert-butyl moieties, have been explored for their ability to detect volatile acid vapors. Sun et al. (2015) synthesized benzothiazole modified carbazole derivatives that could gel selected solvents and emit strong blue light, serving as fluorescent sensory materials for detecting acid vapors (Sun et al., 2015).
Stereoselective Synthesis
Wang et al. (2017) described an efficient stereoselective route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, highlighting the importance of this compound in the synthesis of factor Xa inhibitors (Wang et al., 2017).
Metalation and Alkylation Studies
Sieburth et al. (1996) investigated the metalation and alkylation between silicon and nitrogen in tert-butyl carbamate derivatives, providing insights into the preparation of α-functionalized α-amino silanes (Sieburth et al., 1996).
Diels-Alder Reactions
Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan, showcasing the compound's utility in complex synthetic transformations (Padwa et al., 2003).
Reactivity Studies of Carbamates
Research by Brugier et al. (2001) on the reactivity of N-(3-thienyl)carbamates demonstrates the versatility of tert-butyl carbamate derivatives in synthesizing thieno[3,2-b]pyrroles and dihydrothienopyrroles, underscoring the compound's significance in heterocyclic chemistry (Brugier et al., 2001).
CO2 Fixation
Takeda et al. (2012) developed a method for cyclizative atmospheric CO2 fixation by unsaturated amines, leading to cyclic carbamates bearing an iodomethyl group, utilizing tert-butyl hypoiodite. This highlights the compound's role in environmental chemistry and sustainable synthetic practices (Takeda et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-(bromomethyl)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDUGNDNCQMMBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
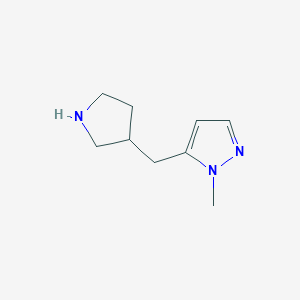
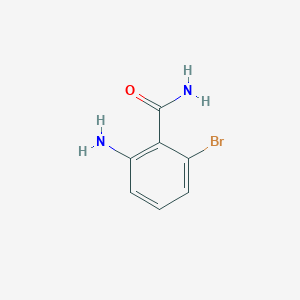
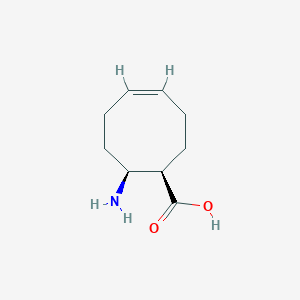
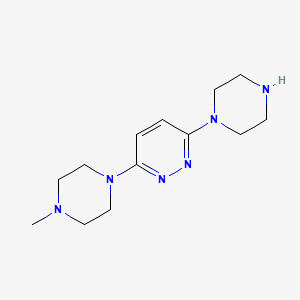
![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)


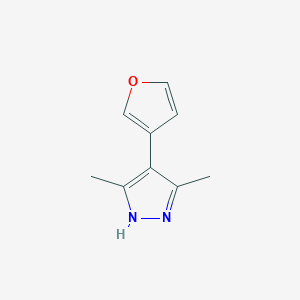

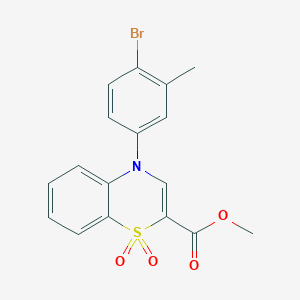
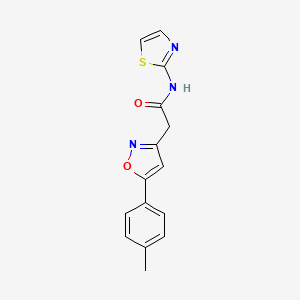

![6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide](/img/structure/B2609345.png)
